molecular formula C15H19NO4 B6278865 1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid CAS No. 1547411-69-7

1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid

Cat. No. B6278865
CAS RN: 1547411-69-7
M. Wt: 277.3
InChI Key:
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Description

“1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C9H15NO4 . It is also known by other names such as 1-boc-amino cyclopropanecarboxylic acid, 1-tert-butoxycarbonyl amino cyclopropanecarboxylic acid, n-boc-1-aminocyclopropanecarboxylic acid, and 1-tert-butoxycarbonylamino cyclopropanecarboxylic acid .


Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) group as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC©©OC(=O)NC1(CC1)C(O)=O .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as a protecting group for amines. The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 201.22 g/mol . It is typically available in powder form .

Mechanism of Action

The mechanism of action of this compound in organic synthesis involves the protection and deprotection of amines. The Boc group is added to the amine under certain conditions, protecting it during the synthesis process. The Boc group is then removed under acidic conditions, allowing the amine to participate in further reactions .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed, it is advised to call a poison center or doctor/physician if you feel unwell .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid' involves the protection of the amine group, followed by the synthesis of the cyclopropane ring and the carboxylic acid group. The final step involves the deprotection of the amine group to obtain the target compound.", "Starting Materials": [ "Phenylacetic acid", "Tert-butyl carbamate", "Benzyltriethylammonium chloride", "Sodium hydride", "Bromine", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Phenylacetic acid is reacted with tert-butyl carbamate in the presence of benzyltriethylammonium chloride to form the tert-butyl carbamate ester of phenylacetic acid.", "The ester is then treated with sodium hydride and bromine to form the brominated intermediate.", "The brominated intermediate is then reacted with sodium borohydride to form the cyclopropane ring.", "The cyclopropane intermediate is then hydrolyzed with sodium hydroxide to form the carboxylic acid group.", "The amine group is then deprotected by treatment with hydrochloric acid to obtain the target compound, which is extracted with ethyl acetate and purified by recrystallization from methanol and water." ] }

CAS RN

1547411-69-7

Product Name

1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid

Molecular Formula

C15H19NO4

Molecular Weight

277.3

Purity

95

Origin of Product

United States

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